ethyl 4-(1,3-dimethyl-1H-pyrazol-4-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate
Overview
Description
Ethyl 4-(1,3-dimethyl-1H-pyrazol-4-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate is a useful research compound. Its molecular formula is C20H27N3O3 and its molecular weight is 357.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 357.20524173 g/mol and the complexity rating of the compound is 692. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Cytotoxic Activity
Research indicates that derivatives of quinoline and its analogs exhibit significant cytotoxic activities against various cancer cell lines. For instance, the synthesis of carboxamide derivatives of benzo[b][1,6]naphthyridines has been studied, demonstrating potent cytotoxic effects against murine P388 leukemia, Lewis lung carcinoma, and human Jurkat leukemia cell lines, with some compounds showing IC(50) values less than 10 nM. These findings suggest potential applications in cancer therapy through the development of new chemotherapeutic agents (Deady et al., 2003).
Anticancer Activity and EGFR-TK Inhibition
Quinoxaline derivatives, including ethyl 4-substituted-3-oxo-quinoxaline-2-carboxylates, have been explored for their EGFR-TK inhibition and anticancer activities. These compounds have shown significant anti-proliferative effects against various cancer cell lines, including HCT116, HePG2, and MCF7, compared to reference drugs doxorubicin and erlotinib. The EGFR inhibitory activity of these compounds, supported by docking studies, highlights their potential as promising anticancer agents (Ahmed et al., 2020).
Photovoltaic Properties and Organic–Inorganic Photodiode Fabrication
The photovoltaic properties of 4H-pyrano[3,2-c]quinoline derivatives have been studied, demonstrating their utility in organic–inorganic photodiode fabrication. These studies reveal the potential of quinoline derivatives in improving photodiode parameters and their applications in photovoltaics, contributing to advancements in solar energy conversion technologies (Zeyada et al., 2016).
Antibacterial and Antimycobacterial Properties
Pyrrolo[1,2-a]quinoline derivatives have been synthesized and evaluated for their antimicrobial activities, particularly against tuberculosis (TB). These compounds have shown promising anti-TB activity against both H37Rv and multidrug-resistant strains of Mycobacterium tuberculosis, suggesting their potential use in developing new treatments for TB and other bacterial infections (Venugopala et al., 2020).
Neuroprotection Against Calcium Overload and Free Radicals
Ethyl 5-amino-4-(3-pyridyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrano[2,3-b]quinoline-3-carboxylates have been identified for their neuroprotective properties. These compounds inhibit acetylcholinesterase, mitigate calcium overload triggered by high potassium levels, and protect against free radical-induced neuronal death, suggesting applications in neuroprotection and the treatment of neurological disorders (Marco-Contelles et al., 2006).
Properties
IUPAC Name |
ethyl 4-(1,3-dimethylpyrazol-4-yl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O3/c1-7-26-19(25)16-12(3)21-14-8-20(4,5)9-15(24)18(14)17(16)13-10-23(6)22-11(13)2/h10,17,21H,7-9H2,1-6H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXVJPAMYTSSVTC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC2=C(C1C3=CN(N=C3C)C)C(=O)CC(C2)(C)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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